2-[4-(2-Furoyl)piperazin-1-yl]-5-nitrobenzonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Furoyl)piperazin-1-yl]-5-nitrobenzonitrile typically involves the reaction of 2-furoyl chloride with piperazine, followed by nitration of the resulting product . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like triethylamine (TEA) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Furoyl)piperazin-1-yl]-5-nitrobenzonitrile can undergo various chemical reactions, including:
Oxidation: The furoyl group can be oxidized under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the furoyl group.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(2-Furoyl)piperazin-1-yl]-5-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(2-Furoyl)piperazin-1-yl]-5-nitrobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Furoyl)piperazine: Similar in structure but lacks the nitrobenzonitrile group.
2-[4-(2-Furoyl)piperazin-1-yl]-4-amino-6-benzyloxy-7-methoxyquinazoline: Contains additional functional groups that confer different properties.
Uniqueness
2-[4-(2-Furoyl)piperazin-1-yl]-5-nitrobenzonitrile is unique due to its combination of a furoyl group, a piperazine ring, and a nitrobenzonitrile moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile compound for research applications .
Properties
IUPAC Name |
2-[4-(furan-2-carbonyl)piperazin-1-yl]-5-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4/c17-11-12-10-13(20(22)23)3-4-14(12)18-5-7-19(8-6-18)16(21)15-2-1-9-24-15/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIAVHMQEZPYLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C#N)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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